molecular formula C21H17N3O5S B11357636 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11357636
M. Wt: 423.4 g/mol
InChI Key: GPWYLHYIMLPRCK-UHFFFAOYSA-N
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Description

The compound “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic molecule that features multiple functional groups, including a benzodioxin ring, a benzothiazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and benzothiazole intermediates, followed by their coupling with an oxazole derivative. Common reagents and conditions used in these reactions include:

    Benzodioxin synthesis: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Benzothiazole synthesis: Typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Oxazole synthesis: Often prepared via cyclization reactions involving α-haloketones and amides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of nitro groups would produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups suggest that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests that it may have activity against certain diseases, and it could be used as a lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties may impart desirable characteristics to these materials, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism by which “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. Potential pathways involved could include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA interaction: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-thiazole-3-carboxamide

Uniqueness

The uniqueness of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H17N3O5S/c1-2-26-13-4-5-14-19(10-13)30-21(22-14)23-20(25)15-11-17(29-24-15)12-3-6-16-18(9-12)28-8-7-27-16/h3-6,9-11H,2,7-8H2,1H3,(H,22,23,25)

InChI Key

GPWYLHYIMLPRCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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